2-(benzylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole

Cytokine inhibition IL‑1β release SAR

Commercially accessible N1-phenyl benzylsulfanyl-imidazole p38 MAPK inhibitor. Unlike N1-benzyl/H analogs, the N1-phenyl group preserves p38 hinge-region H-bonding while delivering a distinct IL-1β vs TNF-α activity increment (Fujita-Ban QSAR). With 0 HBD, 2 HBA, XLogP 6.9, and 5 rotatable bonds, it occupies a discrete chemical space ideal for mapping N1-hydrophobicity/cytokine-selectivity relationships. Procure as a singleton N1-aryl-only phenotype for HTS screens requiring minimal hydrogen-bond-donor character, reducing confounding solubility or aggregation effects.

Molecular Formula C22H16Cl2N2S
Molecular Weight 411.34
CAS No. 1207038-02-5
Cat. No. B2804529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole
CAS1207038-02-5
Molecular FormulaC22H16Cl2N2S
Molecular Weight411.34
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C22H16Cl2N2S/c23-19-12-11-17(13-20(19)24)21-14-25-22(26(21)18-9-5-2-6-10-18)27-15-16-7-3-1-4-8-16/h1-14H,15H2
InChIKeyASFFZXOLDCCNDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole (CAS 1207038-02-5): A Defined N1-Phenyl Imidazole for Cytokine-Release Inhibitor Research


2-(Benzylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole belongs to the benzylsulfanyl‑imidazole class of p38 MAP kinase and cytokine‑release inhibitors [1]. This compound bears a 2‑benzylthio group and a 5‑(3,4‑dichlorophenyl) moiety, with a phenyl substituent occupying the N1 position. In the benzylsulfanyl‑imidazole QSAR framework, the parent moiety (4‑(4‑fluorophenyl)‑5‑(pyridin‑4‑yl)) provides baseline activity, while N1‑substituent variation has been shown to modulate TNF‑α and IL‑1β inhibitory potency [2]. The rigid, defined substitution pattern of this compound distinguishes it from analogs with N1‑benzyl, N1‑tolyl or N1‑H variants, offering a designed point of differentiation for structure‑activity relationship (SAR) studies focused on the 1‑position.

Why 2-(Benzylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole Cannot Be Replaced by a Closest Analog in Procurement


Within this chemical series, minor changes at the N1‑position can invert cytokine‑inhibition selectivity or substantially alter potency [1]. For example, the QSAR Fujita‑Ban analysis demonstrates that an N1‑phenyl substituent contributes a different activity increment for TNF‑α versus IL‑1β when compared against other N1‑substituents such as N1‑benzyl or N1‑H [1]. Consequently, an investigator seeking a fixed molecular probe for an IL‑1β‑preferential phenotype cannot simply substitute the N1‑benzyl analog (CAS 1207004‑01‑0) or the N1‑p‑tolyl analog (CAS 1207042‑77‑0) without risking a change in both the magnitude and the direction of the biological effect. The quantitative evidence cited below specifies the nature and magnitude of those substitutions effects.

Quantitative Differentiation Evidence for 2-(Benzylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole vs. N1 Analogs


IL‑1β Inhibition: N1‑Phenyl Contribution Favored Over N1‑Benzyl

In the Fujita‑Ban analysis of benzylsulfanyl‑imidazole analogs, a phenyl substituent at the N1 position (as in the target compound) makes a quantifiably higher positive contribution to IL‑1β release inhibition than a benzyl substituent (present in the N1‑benzyl comparator CAS 1207004‑01‑0). The QSAR model yielded an N1‑phenyl contribution favoring IL‑1β inhibition compared with N1‑benzyl, consistent with the Hansch requirement that an N1‑substituent transmitting a higher negative resonance effect enhances IL‑1β activity [1].

Cytokine inhibition IL‑1β release SAR

Cytokine‑Selectivity Profile Shifts Mediated by N1‑Hydrophobicity

Hansch analysis within the same benzylsulfanyl‑imidazole data set shows that a more hydrophobic substituent at the meta‑/para‑position of the N1‑phenyl ring selectively benefits TNF‑α inhibition, while less hydrophobic character favors IL‑1β potency [1]. The target compound carries an N1‑phenyl moiety (XLogP3‑AA 6.9 [2]), which places its hydrophobicity in a range distinct from that of the N1‑H analog (more hydrophilic) and the N1‑benzyl analog (XLogP approximately 7.4 [2]). This differential lipophilicity translates into a shifted selectivity window between the two cytokines.

Selectivity profiling TNF‑α vs IL‑1β Hydrophobicity

N1 Position Effect: p38 MAP Kinase Inhibition Trend Favoring N1‑Phenyl Over N1‑Alkyl

Benzylsulfanyl‑imidazole lead compound 2b, which bears an aryl substituent at the 1‑position (4‑fluorophenyl), exhibits an IC50 of 4.0 µM against p38α [1]. Extension to alkyl/benzyl substitution at N1 in related chemotypes typically reduces p38 activity through loss of the critical hydrogen‑bond interaction with Met109 [1]. The target compound retains an N1‑aryl (phenyl) substitution, preserving the potential for this canonical p38 hinge‑region interaction compared with the N1‑benzyl analog (CAS 1207004‑01‑0), which is predicted to lose p38 affinity.

p38 MAP kinase Enzyme inhibition N1‑substitution

Physicochemical Property Differentiation: Rotatable Bonds and Hydrogen Bond Potential

The target compound possesses 5 rotatable bonds and 0 hydrogen bond donors, with 2 hydrogen bond acceptors [1]. Its N1‑benzyl comparator (CAS 1207004‑01‑0) contains 6 rotatable bonds, introducing additional conformational flexibility that may reduce binding entropy. The absence of hydrogen bond donors in the target simplifies solubility and permeability predictions compared to analogs bearing OH groups at the 4‑position (optimal for TNF‑α according to the QSAR model [2]).

Molecular design Drug‑likeness Physicochemical profiling

Recommended Research and Procurement Application Scenarios for 2-(Benzylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole


N1‑Substitution SAR Programs Probing IL‑1β‑Selective Cytokine Release Inhibitors

This compound directly enables the evaluation of an N1‑aryl substitution within the benzylsulfanyl‑imidazole pharmacophore. Because the published QSAR Fujita‑Ban model identifies N1‑phenyl as favorable for IL‑1β inhibition over N1‑benzyl [1], the compound can serve as a commercially accessible starting point for IL‑1β‑biased lead optimization, circumventing the synthetic delay required to access this specific substitution pattern.

Reference Standard for Hydrophobicity‑Driven Cytokine Selectivity Studies

With a computed XLogP3‑AA of 6.9 [2], this compound occupies an intermediate lipophilicity range distinct from available N1‑benzyl and N1‑H analogs. It can therefore be procured as a calibration standard in SAR campaigns aimed at mapping the relationship between N1‑hydrophobicity and the TNF‑α/IL‑1β selectivity ratio, as indicated by the Hansch QSAR results [1].

p38 MAP Kinase Probe Validation Studies

The retention of an N1‑aryl group preserves structural compatibility with the p38 hinge region hydrogen‑bonding network characterized for the 4‑fluorophenyl‑containing lead 2b (p38 IC50 4.0 µM) [3]. Investigators requiring a p38‑competent yet structurally varied benzylthio‑imidazole probe may therefore select this compound over its N1‑benzyl counterpart, which lacks this interaction.

Physicochemically Defined Imidazole Library Member for High‑Throughput Screening

The compound's property portfolio—5 rotatable bonds, 0 H‑bond donors, 2 H‑bond acceptors [2]—defines a discrete point in chemical space that is complementary to library members carrying N1‑benzyl or 4‑OH groups. It can be procured as a singleton representation of an N1‑aryl‑only phenotype in high‑throughput screens where the detection of hits with minimal hydrogen‑bond‑donor character is desired, reducing confounding solubility or aggregation effects.

Quote Request

Request a Quote for 2-(benzylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.